molecular formula C8H6FN B066463 2-Fluoro-3-methylbenzonitrile CAS No. 185147-07-3

2-Fluoro-3-methylbenzonitrile

Cat. No. B066463
M. Wt: 135.14 g/mol
InChI Key: KBFVSJVSSMGQJC-UHFFFAOYSA-N
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Patent
US09150566B2

Procedure details

K2CO3 (8.18 g, 59.2 mmol) was added to a RT solution of 2-fluoro-3-methylbenzonitrile (4.0 g, 29.6 mmol) and 1H-1,2,3-triazole (1.72 mL, 29.6 mmol) in DMF (80 mL) and the resulting suspension was heated to 120° C. for 4 h. The reaction mixture was cooled to RT and quenched with water before being extracted with EtOAc (3×). The combined organic extracts were washed with brine, dried over Na2SO4, filtered and evaporated in vacuo to give the crude product that was purified by flash chromatography (eluting with a gradient of 33% to 50% EtOAc in hexane) to give 3-methyl-2-(2H-1,2,3-triazol-2-yl)benzonitrile as a white solid. LC-MS B: tR=0.62 min; [M+H]+=185.16.
Name
Quantity
8.18 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.72 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[K+].[K+].F[C:8]1[C:15]([CH3:16])=[CH:14][CH:13]=[CH:12][C:9]=1[C:10]#[N:11].[NH:17]1[CH:21]=[CH:20][N:19]=[N:18]1>CN(C=O)C>[CH3:16][C:15]1[C:8]([N:18]2[N:19]=[CH:20][CH:21]=[N:17]2)=[C:9]([CH:12]=[CH:13][CH:14]=1)[C:10]#[N:11] |f:0.1.2|

Inputs

Step One
Name
Quantity
8.18 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
4 g
Type
reactant
Smiles
FC1=C(C#N)C=CC=C1C
Name
Quantity
1.72 mL
Type
reactant
Smiles
N1N=NC=C1
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to RT
CUSTOM
Type
CUSTOM
Details
quenched with water
EXTRACTION
Type
EXTRACTION
Details
before being extracted with EtOAc (3×)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude product that
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (
WASH
Type
WASH
Details
eluting with a gradient of 33% to 50% EtOAc in hexane)

Outcomes

Product
Name
Type
product
Smiles
CC=1C(=C(C#N)C=CC1)N1N=CC=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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